molecular formula C12H11BrN2 B1278481 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine CAS No. 81998-05-2

4-(Bromomethyl)-4'-methyl-2,2'-bipyridine

Cat. No.: B1278481
CAS No.: 81998-05-2
M. Wt: 263.13 g/mol
InChI Key: HUJZHWSADZZJAB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound is characterized by the presence of a bromomethyl group at the 4-position of one pyridine ring and a methyl group at the 4’-position of the other pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine typically involves the bromination of 4-methyl-2,2’-bipyridine. One common method is as follows:

    Starting Material: 4-methyl-2,2’-bipyridine.

    Bromination: The starting material is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

    Reaction Conditions: The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures (typically around 70-80°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.

    Purification: Utilizing industrial purification techniques such as distillation, crystallization, and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4’-methyl-2,2’-bipyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at room temperature or slightly elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products

    Nucleophilic Substitution: Substituted bipyridines with various functional groups depending on the nucleophile used.

    Oxidation: 4-(Carboxymethyl)-4’-methyl-2,2’-bipyridine.

    Reduction: 4-Methyl-4’-methyl-2,2’-bipyridine.

Scientific Research Applications

4-(Bromomethyl)-4’-methyl-2,2’-bipyridine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Catalysis: Used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine depends on its application:

    Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings.

    Nucleophilic Substitution: The bromomethyl group undergoes nucleophilic attack, leading to the formation of new carbon-nucleophile bonds.

    Oxidation and Reduction: The methyl and bromomethyl groups undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,2’-bipyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4,4’-Dimethyl-2,2’-bipyridine: Contains two methyl groups, which can affect its coordination properties and reactivity.

    4-Bromo-2,2’-bipyridine: Contains a bromine atom instead of a bromomethyl group, leading to different reactivity patterns.

Uniqueness

4-(Bromomethyl)-4’-methyl-2,2’-bipyridine is unique due to the presence of both a bromomethyl and a methyl group, which allows for a diverse range of chemical reactions and applications. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions makes it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

2-[4-(bromomethyl)pyridin-2-yl]-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJZHWSADZZJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449773
Record name 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81998-05-2
Record name 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-4'-methyl-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-(bromomethyl)-4'-methyl-2,2'-bipyridine particularly useful in studying electron transfer within proteins?

A: this compound plays a crucial role in creating photosensitizer-protein complexes designed to study electron transfer. This molecule readily reacts with cysteine residues engineered into proteins through site-directed mutagenesis. [, ] This reaction forms a stable covalent bond between the protein and a ruthenium(II) photosensitizer complex that incorporates this compound as a ligand. This covalent linkage allows researchers to precisely position the photosensitizer within the protein environment for controlled electron transfer studies.

Q2: How does the choice of cysteine mutation site within a protein affect electron transfer dynamics in these photosensitizer-protein constructs?

A: The specific cysteine site chosen for modification significantly influences electron transfer rates. Studies using PpcA, a multi-heme cytochrome, demonstrate that electron transfer times vary depending on the distance and pathways between the ruthenium(II) photosensitizer and the heme groups within the protein. [] By strategically selecting cysteine mutation sites, researchers can investigate the impact of distance and protein environment on electron transfer processes.

Q3: Can you elaborate on the advantages of using a covalent linkage strategy with this compound compared to other methods for studying electron transfer in proteins?

A: The covalent attachment strategy using this compound offers several key advantages. Firstly, it provides a highly specific and directional attachment of the photosensitizer to the protein, unlike non-covalent approaches that might result in multiple binding orientations. [] This site-specific attachment ensures that the observed electron transfer kinetics originate from a well-defined location within the protein. Secondly, the covalent bond formed is robust, minimizing dissociation of the photosensitizer from the protein during experiments. This stability is essential for accurate measurements of electron transfer rates, which can be very fast.

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